2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of 1,3-thiazin-4-ones This compound features a six-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively, and a carbonyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclocondensation reaction of mercaptopropionic acid with imino compounds. This reaction is carried out under controlled conditions to ensure the formation of the desired thiazinone ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of 1,3-thiazin-4-ones, including this compound, involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazinone derivatives.
Scientific Research Applications
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazin-4-ones: Similar structure but with a benzene ring fused to the thiazinone ring.
1,3-Thiazine-2-thione derivatives: Contain a thione group instead of a carbonyl group.
2-Imino or 2-amino derivatives of 1,3-thiazin-4-ones: Feature imino or amino groups at the second position.
Uniqueness
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the dimethylamino group and the pyrido ring, which confer distinct electronic and steric properties.
Properties
CAS No. |
89374-45-8 |
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Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)anilino]pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)11-7-5-10(6-8-11)17-15-18-13(20)12-4-3-9-16-14(12)21-15/h3-9H,1-2H3,(H,17,18,20) |
InChI Key |
SFAXEQXTWGLERK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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